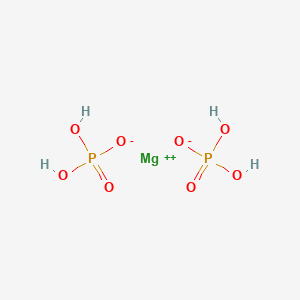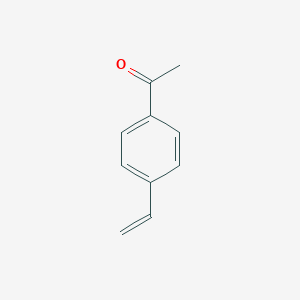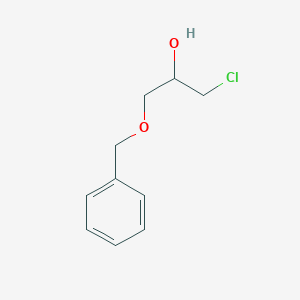![molecular formula C13H17N3O3 B083565 (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide CAS No. 14894-70-3](/img/structure/B83565.png)
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBC is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide is not fully understood. However, it has been suggested that (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has also been shown to have antioxidant activity and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has some limitations, including its low aqueous solubility, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide. One area of research is the development of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. The development of novel drug delivery systems for (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide is also an area of research that could enhance its therapeutic potential. Additionally, the investigation of the mechanism of action of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide and its interaction with other biomolecules could provide insights into its therapeutic potential.
Conclusion:
In conclusion, (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has shown promise as an anticancer, antifungal, and antimicrobial agent, and its potential as an anti-inflammatory agent has also been investigated. Future research on (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide could lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 3,4-dimethoxyphenacyl bromide with hydrazine hydrate in the presence of sodium carbonate. These methods have been optimized to yield high purity and yield of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been extensively studied for its potential therapeutic applications, including its anticancer, antifungal, and antimicrobial properties. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to have antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has also been studied for its potential as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
14894-70-3 |
|---|---|
Produktname |
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide |
Molekularformel |
C13H17N3O3 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
[(E)-[(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C13H17N3O3/c1-9(15-16-13(14)17)4-5-10-6-7-11(18-2)12(8-10)19-3/h4-8H,1-3H3,(H3,14,16,17)/b5-4+,15-9+ |
InChI-Schlüssel |
YPCYBYOHHWCKAK-YUQKSTFXSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC(=C(C=C1)OC)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
CC(=NNC(=O)N)C=CC1=CC(=C(C=C1)OC)OC |
Andere CAS-Nummern |
14894-70-3 |
Synonyme |
[4-(3,4-dimethoxyphenyl)but-3-en-2-ylideneamino]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



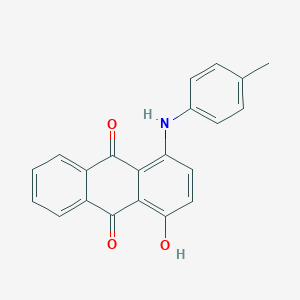
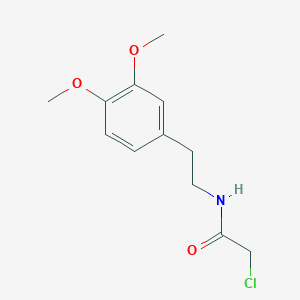
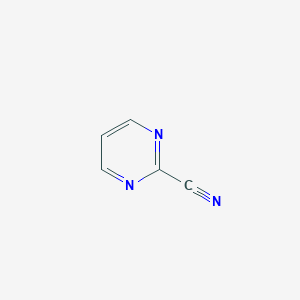
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)



